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Abstract
This application note provides detailed protocols for the synthesis of 2,3-dihydroxybutyric acid,

a valuable chiral building block in the pharmaceutical and chemical industries, starting from

crotonic acid. Three primary synthetic routes are presented: the Sharpless asymmetric

dihydroxylation for enantiomerically pure products, the Upjohn dihydroxylation for racemic

mixtures, and a two-step epoxidation-hydrolysis sequence as a non-osmium-based alternative.

This document includes a comparative summary of these methods, detailed experimental

procedures, and visual diagrams of the synthetic workflows and chemical transformations to

guide researchers in selecting and performing the optimal synthesis for their specific needs.

Introduction
2,3-Dihydroxybutyric acid and its derivatives are important chiral synthons used in the

synthesis of complex natural products and pharmaceuticals. The stereochemistry of the two

adjacent hydroxyl groups is crucial for the biological activity of the target molecules. Crotonic

acid, an α,β-unsaturated carboxylic acid, serves as a readily available and cost-effective

starting material for the synthesis of 2,3-dihydroxybutyric acid. The key transformation is the

dihydroxylation of the carbon-carbon double bond. This note details and compares three

effective methods to achieve this transformation.
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Overview of Synthetic Methodologies
The synthesis of 2,3-dihydroxybutyric acid from crotonic acid can be achieved through several

methods, with the choice of method depending on the desired stereochemistry and the

tolerance for certain reagents.

Sharpless Asymmetric Dihydroxylation: This is a powerful method for producing

enantiomerically enriched vicinal diols.[1][2] It utilizes a catalytic amount of osmium tetroxide

in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids

dihydroquinine (DHQ) or dihydroquinidine (DHQD).[3] The commercially available "AD-mix"

reagents (AD-mix-α containing (DHQ)₂PHAL and AD-mix-β containing (DHQD)₂PHAL)

provide reliable access to either enantiomer of the diol product with high enantioselectivity.[1]

[4] The reaction is typically performed on an ester of crotonic acid, followed by saponification

to yield the desired carboxylic acid.[5]

Upjohn Dihydroxylation: This method produces a racemic (achiral) mixture of the syn-diol. It

employs a catalytic amount of osmium tetroxide with a stoichiometric amount of a co-oxidant,

most commonly N-methylmorpholine N-oxide (NMO).[3][6] The Upjohn dihydroxylation is a

reliable and high-yielding method for the syn-dihydroxylation of alkenes but does not provide

stereocontrol in the absence of a chiral ligand.[1][7]

Epoxidation and Hydrolysis: This two-step sequence provides an alternative route that

avoids the use of the highly toxic and expensive osmium tetroxide. The first step involves the

epoxidation of the double bond in crotonic acid, for example using hydrogen peroxide, to

form 3-methyloxirane-2-carboxylic acid.[8][9] The subsequent hydrolysis of the epoxide ring,

which can be controlled by pH, yields the 2,3-dihydroxybutanoic acid.[8][9] This method

typically results in lower overall yields compared to the osmium-based procedures.[8][9]

Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic

routes to 2,3-dihydroxybutyric acid from crotonic acid or its esters.
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Stereoselecti

vity
Reference

Sharpless

Asymmetric

Dihydroxylati

on

cat.

K₂OsO₄·2H₂

O, AD-mix-β,

K₃Fe(CN)₆,

K₂CO₃,

CH₃SO₂NH₂

Ethyl

crotonate
96% >95% ee [5]

Upjohn

Dihydroxylati

on

cat. OsO₄,

NMO
Crotonic Acid

High

(General)

Racemic

(syn-diol)
[1][3][7]

Epoxidation

and

Hydrolysis

H₂O₂, WO₃

(catalyst for

epoxidation),

pH control for

hydrolysis

Crotonic Acid 21% (overall) Racemic [8][9]

Experimental Protocols
Safety Precaution: Osmium tetroxide (OsO₄) is highly toxic, volatile, and should be handled

with extreme caution in a well-ventilated fume hood using appropriate personal protective

equipment (PPE).

Protocol 1: Sharpless Asymmetric Dihydroxylation of
Ethyl Crotonate followed by Saponification
This protocol is adapted from the highly efficient synthesis of enantiomerically pure diols from

crotonate esters.[5]

Materials:

Ethyl crotonate

AD-mix-β
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tert-Butanol

Water

Methanesulfonamide (CH₃SO₂NH₂)

Sodium sulfite (Na₂SO₃)

Ethyl acetate

Magnesium sulfate (MgSO₄)

Lithium hydroxide (LiOH)

Hydrochloric acid (HCl)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent

mixture of tert-butanol and water (1:1 ratio).

Addition of Reagents: To the solvent mixture, add AD-mix-β (1.4 g per 1 mmol of ethyl

crotonate) and methanesulfonamide (1 equivalent). Stir the mixture at room temperature until

all solids have dissolved.

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Addition of Substrate: Add ethyl crotonate (1 equivalent) to the cooled reaction mixture.

Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer

chromatography (TLC). The reaction is typically complete within 6-24 hours.

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-

β) and warm the mixture to room temperature. Stir for an additional hour.

Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2,3-

dihydroxybutanoate.

Saponification: Dissolve the crude ester in a mixture of THF and water. Cool to 0 °C and add

lithium hydroxide (1.5 equivalents). Stir at 0 °C for 3 hours.

Acidification and Final Extraction: Acidify the reaction mixture with 1M HCl to pH ~2-3.

Extract the product with ethyl acetate.

Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate to yield

2,3-dihydroxybutyric acid. Further purification can be achieved by chromatography if

necessary.

Protocol 2: Upjohn Dihydroxylation of Crotonic Acid
(Racemic Synthesis)
This is a general procedure for the racemic syn-dihydroxylation of an alkene.

Materials:

Crotonic acid

N-methylmorpholine N-oxide (NMO), 50 wt% solution in water

Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol

Acetone

Water

Sodium sulfite (Na₂SO₃)

Ethyl acetate

Magnesium sulfate (MgSO₄)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8817556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: In a round-bottom flask, dissolve crotonic acid (1 equivalent) in a mixture of

acetone and water (e.g., 10:1 v/v).

Addition of NMO: Add N-methylmorpholine N-oxide (1.2 equivalents).

Addition of Catalyst: Add a catalytic amount of the osmium tetroxide solution (e.g., 1 mol%).

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by

TLC. The reaction is typically complete in 4-12 hours.

Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite. Stir for 30

minutes.

Extraction: Extract the mixture with ethyl acetate.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and evaporate the solvent to obtain crude 2,3-dihydroxybutyric acid.

Purification: The crude product can be purified by recrystallization or column

chromatography.

Protocol 3: Epoxidation of Crotonic Acid and
Subsequent Hydrolysis
This protocol is based on a two-step, non-osmium-based synthesis.[8][9]

Materials:

Crotonic acid

Hydrogen peroxide (H₂O₂)

Tungsten(VI) oxide (WO₃) or another suitable catalyst for epoxidation

Potassium hydroxide (KOH) for pH adjustment

Hydrochloric acid (HCl)
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Procedure:

Step 1: Epoxidation

Reaction Setup: In a reaction vessel, dissolve crotonic acid in water.

Catalyst Addition: Add the epoxidation catalyst (e.g., WO₃).

pH Adjustment: Adjust the pH of the solution to approximately 6.4 with potassium hydroxide

to minimize premature hydrolysis of the epoxide.[9]

Addition of Oxidant: Add hydrogen peroxide to the mixture.

Reaction: Stir the reaction at a controlled temperature (e.g., 65 °C).[9] Monitor the formation

of 3-methyloxirane-2-carboxylic acid.

Step 2: Hydrolysis

pH Adjustment for Hydrolysis: After the epoxidation is complete, adjust the pH of the reaction

mixture to acidic conditions (e.g., pH 1-2) with hydrochloric acid to promote the hydrolysis of

the epoxide.

Hydrolysis Reaction: Heat the mixture to facilitate the ring-opening of the epoxide to the diol.

Workup and Purification: After the hydrolysis is complete, the 2,3-dihydroxybutyric acid can

be isolated by extraction with a suitable organic solvent and purified by standard methods

such as recrystallization or chromatography.

Visualizations
Overall Synthesis Workflow
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Caption: Workflow for the synthesis of 2,3-dihydroxybutyric acid.
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Caption: Key chemical transformations in the synthesis of 2,3-dihydroxybutyric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10051988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3193550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3193550/
https://orgosolver.com/reaction-library/alkene-reaction-guides/dihydroxylation-with-osmium-tetroxide
https://www.organic-chemistry.org/namedreactions/upjohn-dihydroxylation.shtm
https://www.researchgate.net/publication/339242430_Synthesizing_ab-_and_b-Unsaturated_Acids_and_Hydroxy_Acids_via_Tandem_Oxidation_Epoxidation_and_HydrolysisHydrogenation_of_Bioethanol-Derivatives/fulltext/5e99287fa6fdcca789202266/Synthesizing-a-b-and-b-Unsaturated-Acids-and-Hydroxy-Acids-via-Tandem-Oxidation-Epoxidation-and-Hydrolysis-Hydrogenation-of-Bioethanol-Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7217036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7217036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7217036/
https://www.benchchem.com/product/b8817556#synthesis-of-2-3-dihydroxybutyric-acid-from-crotonic-acid
https://www.benchchem.com/product/b8817556#synthesis-of-2-3-dihydroxybutyric-acid-from-crotonic-acid
https://www.benchchem.com/product/b8817556#synthesis-of-2-3-dihydroxybutyric-acid-from-crotonic-acid
https://www.benchchem.com/product/b8817556#synthesis-of-2-3-dihydroxybutyric-acid-from-crotonic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8817556?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8817556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

